N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heterocyclic system fused with a thiophene and pyrimidine ring. Key structural elements include:
- 3-(2-Fluorobenzyl) substituent: Enhances lipophilicity and may modulate target binding via aromatic interactions.
The compound’s synthesis likely follows routes similar to heterocyclic acetamide derivatives, involving alkylation, amidation, or substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) .
Properties
Molecular Formula |
C23H20FN3O5S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O5S/c1-31-15-7-8-19(32-2)17(11-15)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,25,28) |
InChI Key |
YGYJIIJSSJYRHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
This rigidity may enhance binding to planar enzyme active sites. ’s pyrido[4,3-d]pyrimidine core introduces nitrogen at position 4, altering electron distribution and solubility .
Substituent Effects: Fluorine vs. Methoxy vs. Methylphenoxy: The target’s 2,5-dimethoxyphenyl group (electron-rich) contrasts with ’s 2,6-dimethylphenoxy (sterically hindered), which may affect metabolic oxidation rates .
Synthetic Routes: The target compound likely employs a similar alkylation strategy to (e.g., K₂CO₃-mediated substitution) but substitutes the 4-acetylaminophenyl group with 2,5-dimethoxyphenyl to reduce steric hindrance .
Pharmacological Implications (Inferred from Structural Analogs)
- Target Selectivity : The 2-fluorobenzyl group may improve selectivity for kinases or proteases compared to bulkier substituents in and .
- Metabolic Stability: Methoxy groups (target) are prone to demethylation, whereas acetylated amino groups () resist first-pass metabolism.
- Solubility : The target’s dimethoxyphenyl acetamide may offer better aqueous solubility (cLogP ~2.8) than dichlorophenyl analogs (cLogP ~4.1) .
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